molecular formula C10H16O B1596380 2-DECALONE CAS No. 4832-17-1

2-DECALONE

Cat. No.: B1596380
CAS No.: 4832-17-1
M. Wt: 152.23 g/mol
InChI Key: LGVJRKCQQHOWAU-UHFFFAOYSA-N
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Description

2-DECALONE is an organic compound with the molecular formula C10H16O It is a saturated derivative of naphthalenone, characterized by the presence of a fully hydrogenated naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-DECALONE typically involves the hydrogenation of naphthalenone. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under high-pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 150°C and pressures between 10 to 50 atmospheres .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved efficiency. The use of robust catalysts and optimized reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-DECALONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-DECALONE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound in studying hydrogenation reactions.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-DECALONE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its structural analogs .

Comparison with Similar Compounds

  • 1,2,4-Metheno-1H-indene, octahydro-1,7a-dimethyl-5-(1-methylethyl)-
  • Octahydro-1H-indole-2-carboxylic acid

Comparison: 2-DECALONE is unique due to its fully hydrogenated naphthalene ring system, which imparts distinct chemical properties compared to partially hydrogenated or non-hydrogenated analogs. Its stability and reactivity profile make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJRKCQQHOWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(=O)CCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862701
Record name 2-Decalone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4832-17-1
Record name 2-Decalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4832-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Decalone
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Record name 4832-17-1
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Record name 2-Decalone
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Record name Bicyclo[4.4.0]decan-2-one
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-decalone?

A1: The molecular formula of this compound is C10H16O, and its molecular weight is 152.23 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is a bicyclic ketone composed of two fused cyclohexane rings with a ketone functional group at the 2-position. It exists as cis and trans isomers, differing in the relative orientation of the hydrogen atoms at the ring junction.

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize this compound. NMR helps determine the structure and stereochemistry, while MS provides information about the fragmentation pattern, useful for identifying the compound and its derivatives. [, ]

Q4: How does the stereochemistry of this compound influence its reactivity?

A4: The cis and trans isomers of this compound exhibit distinct reactivity profiles. For instance, in nucleophilic addition reactions, the trans isomer generally shows higher reactivity than the cis isomer. This difference arises from conformational factors, with the trans isomer favoring equatorial attack due to less steric hindrance. []

Q5: What are some important reactions involving this compound?

A5: this compound participates in various reactions, including: - Nucleophilic additions: Reactions with nucleophiles like hydroxylamine can occur at the carbonyl group, leading to the formation of the corresponding oximes. [] - Reductions: this compound can be reduced to the corresponding alcohols (decalols) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). [, ] - Alkylations: The enolate of this compound can be generated and reacted with electrophiles to introduce alkyl substituents at the alpha-position. [, ] - Ring contractions: Treatment with reagents like thallium trinitrate (TTN) can lead to ring contraction, forming substituted cyclopentane derivatives. []

Q6: How is this compound used in organic synthesis?

A6: this compound serves as a versatile building block in organic synthesis. Researchers utilize it to construct more complex molecules, such as: - Terpenoids: The decalone framework is present in various natural products, including terpenoids. Synthetic strategies often utilize this compound derivatives to access these structurally diverse compounds. [, , ] - Polycyclic compounds: this compound can undergo transformations leading to the formation of polycyclic structures, which are important motifs in natural products and pharmaceutical compounds. [, ]

Q7: What is known about the metabolism of decalin, the parent hydrocarbon of this compound?

A7: Studies on rats show that decalin undergoes oxidation to form decalols and decalones. Notably, male rats exhibited greater susceptibility to kidney damage from decalin exposure, with the formation of this compound in the kidney extracts. This suggests a potential link between this compound and renal toxicity in male rats. [, ]

Q8: How do the metabolites of decalin contribute to its toxicity?

A8: The formation of decalones, particularly this compound, appears to play a role in decalin-induced nephrotoxicity in male rats. Research indicates that this compound might contribute to the accumulation of alpha2u-globulin in the kidneys, leading to hyaline droplet formation and ultimately renal damage. [, ]

Q9: Are there any known therapeutic applications of this compound or its derivatives?

A9: While no direct therapeutic applications of this compound are currently known, research exploring its derivatives and their biological activities is ongoing. For instance, some studies suggest potential antimicrobial properties of certain this compound derivatives. []

Q10: How is computational chemistry used in this compound research?

A10: Computational methods like molecular mechanics and ab initio calculations are employed to study the conformational behavior of this compound and its derivatives. These techniques provide valuable insights into the preferred conformations, energy barriers between conformers, and factors influencing reactivity. [, , ]

Q11: What is the significance of Structure-Activity Relationship (SAR) studies in this compound research?

A11: SAR studies are crucial for understanding how structural modifications to the this compound framework affect its biological activity. By systematically altering substituents and stereochemistry, researchers can identify key structural features responsible for desired activities and optimize compounds for specific applications. []

Q12: What is the environmental impact of this compound?

A12: Limited data is available on the environmental fate and ecotoxicological effects of this compound. As a bicyclic ketone, it may pose risks to aquatic life and potentially persist in the environment. Further research is needed to assess its biodegradability and develop strategies for its safe disposal and remediation. [, ]

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